molecular formula C14H12ClNO2S B3350785 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- CAS No. 303226-46-2

4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-

Cat. No.: B3350785
CAS No.: 303226-46-2
M. Wt: 293.8 g/mol
InChI Key: UMUNAAWMXCZUDM-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is a heterocyclic compound that contains a thiazolidinone ring. Compounds with thiazolidinone structures are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl and furanylmethyl groups may enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of a 4-chlorophenyl isothiocyanate with a furan-2-ylmethylamine under basic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the thiazolidinone ring or the chlorophenyl group, resulting in different reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, and antiviral activities. It can be used in the development of new pharmaceuticals targeting specific pathogens.

Medicine

In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It may be investigated for its potential to inhibit cancer cell growth or reduce inflammation in various diseases.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-thienylmethyl)-
  • 4-Thiazolidinone, 2-(4-bromophenyl)-3-(2-furanylmethyl)-
  • 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-pyridylmethyl)-

Uniqueness

The uniqueness of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. The presence of the furanylmethyl group, in particular, may enhance its interaction with certain biological targets, leading to improved efficacy or selectivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c15-11-5-3-10(4-6-11)14-16(13(17)9-19-14)8-12-2-1-7-18-12/h1-7,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUNAAWMXCZUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403133
Record name 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303226-46-2
Record name 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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